molecular formula C11H14ClNO B461502 3-chloro-N-(2-ethylphenyl)propanamide CAS No. 349090-40-0

3-chloro-N-(2-ethylphenyl)propanamide

Cat. No.: B461502
CAS No.: 349090-40-0
M. Wt: 211.69g/mol
InChI Key: WJYUVJJTIGOUGM-UHFFFAOYSA-N
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Description

3-chloro-N-(2-ethylphenyl)propanamide is an organic compound with the molecular formula C11H14ClNO It is a chlorinated amide derivative, characterized by the presence of a chlorine atom attached to the third carbon of the propanamide chain and an ethyl-substituted phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-ethylphenyl)propanamide typically involves the reaction of 3-chloropropanoyl chloride with 2-ethyl aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloropropanoyl chloride+2-ethyl anilineThis compound+HCl\text{3-chloropropanoyl chloride} + \text{2-ethyl aniline} \rightarrow \text{this compound} + \text{HCl} 3-chloropropanoyl chloride+2-ethyl aniline→this compound+HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-ethylphenyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted amides, thiolamides, or alkoxyamides.

    Reduction: 3-chloro-N-(2-ethylphenyl)propanamine.

    Hydrolysis: 3-chloropropanoic acid and 2-ethyl aniline.

Scientific Research Applications

3-chloro-N-(2-ethylphenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-ethylphenyl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ethyl-substituted phenyl group can influence its binding affinity and selectivity towards molecular targets. Detailed studies on its mechanism of action are necessary to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: Similar structure but with a methoxy group instead of an ethyl group.

    3-chloro-N-(2-methylphenyl)propanamide: Similar structure but with a methyl group instead of an ethyl group.

    3-chloro-N-(2-chlorophenyl)propanamide: Similar structure but with an additional chlorine atom on the phenyl ring.

Uniqueness

3-chloro-N-(2-ethylphenyl)propanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, affecting its solubility and membrane permeability. This structural feature can also impact its interaction with molecular targets, potentially leading to distinct pharmacological profiles compared to its analogs.

Properties

IUPAC Name

3-chloro-N-(2-ethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-2-9-5-3-4-6-10(9)13-11(14)7-8-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYUVJJTIGOUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394957
Record name 3-chloro-N-(2-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349090-40-0
Record name 3-chloro-N-(2-ethylphenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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